![molecular formula C5H7ClF2N2 B2753360 4-(Difluoromethyl)-5-methyl-1H-imidazole;hydrochloride CAS No. 2580207-97-0](/img/structure/B2753360.png)
4-(Difluoromethyl)-5-methyl-1H-imidazole;hydrochloride
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are commonly used in various fields such as pharmaceuticals, agrochemicals, and material science . The difluoromethyl group in the compound could potentially enhance its physical properties including metabolic stability, solubility, and lipophilicity .
Synthesis Analysis
Difluoromethylation processes have been advanced significantly in recent years. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The synthesis of similar compounds involves the use of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR and HRMS analyses . Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
Physical properties of similar compounds include characteristics that can be measured without changing the composition of the sample under study, such as mass, color, and volume .Scientific Research Applications
Medicinal Chemistry
The compound, due to its unique chemical and physical properties, holds potential applications in medicinal chemistry . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Agrochemicals
The compound is also used in the field of agrochemicals . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of agrochemical design .
Materials Science
In the field of materials science, the compound is used due to its unique chemical and physical properties . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Cyclooxygenase-2 Inhibitor
Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives have shown potential as cyclooxygenase-2 inhibitors . The strong affinity of certain derivatives was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .
Photocatalytic Difluoromethylation
The compound has been used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
Late-stage Difluoromethylation
Late-stage difluoromethylation reactions (introduction of difluoromethyl groups in the last stages of synthetic protocols) have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(difluoromethyl)-5-methyl-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2.ClH/c1-3-4(5(6)7)9-2-8-3;/h2,5H,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTHVLXQDYLYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-5-methyl-1H-imidazole hydrochloride |
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